molecular formula C12H14N4O4 B14737506 1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine CAS No. 2057-91-2

1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine

Cat. No.: B14737506
CAS No.: 2057-91-2
M. Wt: 278.26 g/mol
InChI Key: GPQMLCSRONPNAG-UHFFFAOYSA-N
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Description

N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline is an organic compound characterized by its unique structure, which includes a hex-5-en-2-ylideneamino group and a 2,4-dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline typically involves the condensation of hex-5-en-2-one with 2,4-dinitroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitrobenzene
  • N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitrotoluene

Uniqueness

N-[(E)-hex-5-en-2-ylideneamino]-2,4-dinitroaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

2057-91-2

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N-(hex-5-en-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C12H14N4O4/c1-3-4-5-9(2)13-14-11-7-6-10(15(17)18)8-12(11)16(19)20/h3,6-8,14H,1,4-5H2,2H3

InChI Key

GPQMLCSRONPNAG-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C

Origin of Product

United States

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